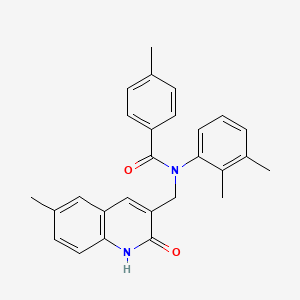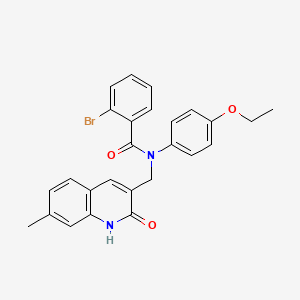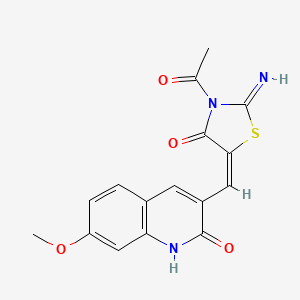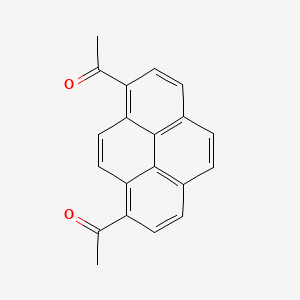
1,8-Diacetylpyrene
Vue d'ensemble
Description
1,8-Diacetylpyrene (DAP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a derivative of pyrene, a common PAH found in coal tar, cigarette smoke, and other sources. DAP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and chloroform. It has been the subject of numerous studies due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental monitoring.
Applications De Recherche Scientifique
Luminescent Material Development : Tchoń et al. (2021) discovered three new polymorphs of 1,8-DAP with distinct optical properties. These polymorphs exhibit aggregation-induced emission enhancement and are stabilized predominantly by dispersive interactions. This finding has implications for identifying new functional materials using Crystal Structure Prediction (CSP) and electronic structure methods (Tchoń et al., 2021).
Complex Formation and Photophysical Properties : Chouai et al. (2003) studied pyrene-bridged bis(phenanthroline) ligands and their dinuclear ruthenium(II) complexes. These complexes, despite being well-situated for π−π interactions, showed little effect on their photophysical and electrochemical properties (Chouai et al., 2003).
Metabolism Study : Lambert et al. (1994) investigated the metabolism of pyrene by the basidiomycete Crinipellis stipitaria, identifying metabolites like 1,8-pyrenequinone, which are significant for understanding the environmental breakdown of polycyclic aromatic hydrocarbons (Lambert et al., 1994).
Macrocyclic Synthesis : Venkataramana et al. (2011) developed a regioselective synthesis of 1,8-dibromo-4,5-dialkoxypyrenes, leading to the creation of 1,8-pyrenylene-ethynylene macrocycles. These compounds demonstrated significant properties like concentration-dependent UV-visible studies and dimer formation suitable for small molecule intercalation (Venkataramana et al., 2011).
Fluorescent Dye and Polymer Research : Grabchev (1998) explored the photophysical characteristics of polymerizable 1,8-naphthalimide dyes and their copolymers. This research is pivotal in understanding the fluorescent properties and polymerization of materials used in various applications (Grabchev, 1998).
Fluorescent Sensor Development : Grabchev and Chovelon (2008) developed a fluorescent sensor based on 1,8-naphthalimide, demonstrating its potential in detecting metal cations and protons, which is crucial for environmental monitoring and analytical chemistry applications (Grabchev & Chovelon, 2008).
Propriétés
IUPAC Name |
1-(8-acetylpyren-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-5-13-3-4-14-6-8-16(12(2)22)18-10-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBKBZOVVKIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235577 | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Pyrene-1,8-diyldiethanone | |
CAS RN |
86471-06-9 | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



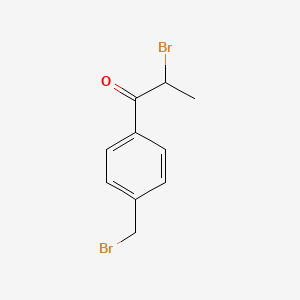
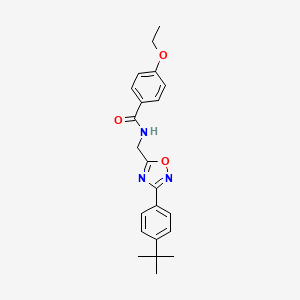

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

